molecular formula C18H17NO3 B051854 (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one CAS No. 144838-82-4

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

Cat. No. B051854
M. Wt: 295.3 g/mol
InChI Key: AQFHLFHMTNGCPQ-MRXNPFEDSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives, including compounds similar to (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one, often involves starting from N-protected amino alcohols and employing cyclization strategies. For instance, the synthesis of oligomers containing oxazolidin-2-one units demonstrates the utility of these compounds as building blocks in the construction of more complex molecules (Lucarini et al., 2001). Additionally, the use of chiral auxiliary-bearing isocyanides in the synthesis of fluorescent oxazolidinones highlights the potential for creating optically active derivatives (Tang & Verkade, 1996).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives has been extensively studied, revealing insights into their conformation and interaction networks. X-ray diffraction studies show that these compounds can exhibit various symmetries and packing arrangements influenced by non-covalent interactions, such as π/π stacking and CH/π hydrogen bonds (Hattab et al., 2010).

Chemical Reactions and Properties

Oxazolidinones participate in a wide range of chemical reactions, underscoring their versatility as synthetic intermediates. For example, the self-addition reactions and alkylation of amino acid-derived oxazolidinones demonstrate their reactivity and potential for creating diverse chemical structures (Abell et al., 1996). Moreover, their use in asymmetric syntheses, such as the creation of fluorescent compounds and other optically active derivatives, highlights their utility in chiral chemistry (Sugiyama et al., 2012).

Physical Properties Analysis

The physical properties of oxazolidinones, such as solubility, melting points, and crystal structure, are crucial for their application in synthesis and material science. Studies on compounds like (Z)-5-Benzylidene-3-butyl-4-phenyl-1,3-oxazolidin-2-one provide valuable data on their crystalline properties and intermolecular interactions, which can influence their reactivity and stability (Zhao & Xu, 2011).

Chemical Properties Analysis

The chemical properties of oxazolidinones, including their reactivity patterns and interaction with various reagents, are key to their application in organic synthesis and pharmaceutical development. The exploration of their reactions with different electrophiles and nucleophiles, as well as their role in catalysis and as intermediates in complex syntheses, underscores their versatility and utility in chemistry (Davies et al., 1999).

Scientific Research Applications

Chemical Interactions and Structural Insights

Oxazolidin-2-ones are recognized for their use as protective groups for 1,2-amino alcohols and chiral auxiliaries. Research has highlighted their involvement in forming weak hydrogen bonds and π-π stacking interactions in various substituted derivatives. For instance, a study exploring the crystal structures of N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides demonstrated the occurrence of weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions, indicating the compound's potential in facilitating specific molecular interactions (Nogueira et al., 2015).

Synthesis and Applications in Organic Chemistry

The synthesis and application of 1,3-oxazolidin-2-one derivatives have been extensively studied. These compounds serve as precursors for pharmacologically active molecules, β-amino alcohols, β-blockers, and azasugar derivatives. A flexible and efficient synthesis approach using electrochemical transformations has been developed, showcasing the adaptability of oxazolidin-2-ones in the creation of enantiomerically pure derivatives (Schierle-Arndt et al., 2001).

Another dimension of oxazolidin-2-one's utility is observed in the synthesis of complex molecular structures. For example, the formation of C5-C4-linked glucofuranose-oxazolidin-2-one under specific reaction conditions highlights the compound's role in synthesizing unique molecular frameworks (Steiner et al., 2009).

Structural Characterization and Reactivity

The structural characterization of oxazolidin-2-ones reveals detailed insights into their chemical properties. Studies have reported on the synthesis and X-ray structure determination of various oxazolidin-2-one derivatives, elucidating the compound's role in forming stable and defined molecular geometries (Zhao & Xu, 2011). Such structural insights are fundamental for applying these compounds in more complex synthetic pathways and material science.

properties

IUPAC Name

(4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHLFHMTNGCPQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50575450
Record name (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one

CAS RN

144838-82-4
Record name (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50575450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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